molecular formula C25H24N4O2S B2442807 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 720667-78-7

2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2442807
CAS No.: 720667-78-7
M. Wt: 444.55
InChI Key: VKZSLFOXUDARDG-UHFFFAOYSA-N
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Description

Triazoles are an important class of compounds due to their numerous biomedical applications . They have been associated with numerous biological properties such as antimicrobial , anti-inflammatory , and antifungal activities. The presence of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with these properties .


Synthesis Analysis

The general method of synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is carried out by cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . The required 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides can be obtained by reaction of the appropriate carboxylic acid hydrazides with (aryl)isothiocyanates .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by IR, 1D (1H, 13C, DEPT135) and 2D (1H-1H, 1H-13C and 1H-15N) NMR spectroscopy, elemental analysis, and HRMS spectrometry .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives are highlighted for their broad range of biological activities, leading to their exploration as potential drugs. Research has demonstrated that triazole-containing compounds exhibit antimicrobial, antifungal, antioxidant, and anti-inflammatory properties among others. For instance, novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives have been reviewed for their patent filings, highlighting their significance in developing new pharmaceuticals with diverse therapeutic activities (Ferreira et al., 2013). Such compounds are promising for future drug development due to their versatile chemical structures and efficacy in various biological targets.

Acetamide Derivatives in Pharmaceutical Research

Acetamide derivatives, similarly, have been explored for their pharmaceutical implications. The review by Kennedy (2001) updates on the biological effects of acetamide and its derivatives, shedding light on their commercial importance and the biological consequences of exposure. Acetamide and its derivatives have been studied for potential toxicology, indicating the importance of understanding the metabolic pathways and biological interactions of these compounds.

Environmental Considerations and Degradation Pathways

Environmental studies have also looked into compounds with structures similar to 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide, focusing on their degradation pathways and environmental fate. For example, the degradation of acetaminophen, an acetamide derivative, by advanced oxidation processes (AOPs) reveals insights into the kinetics, mechanisms, and biotoxicity of by-products formed during the treatment process (Qutob et al., 2022). Understanding the degradation pathways and environmental impact of similar compounds is crucial for assessing the ecological footprint of pharmaceuticals and developing sustainable removal strategies.

Properties

IUPAC Name

2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-18-13-14-22(31-2)21(15-18)26-24(30)17-32-25-28-27-23(16-19-9-5-3-6-10-19)29(25)20-11-7-4-8-12-20/h3-15H,16-17H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZSLFOXUDARDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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